molecular formula C21H24O5 B14958667 2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one

2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one

Cat. No.: B14958667
M. Wt: 356.4 g/mol
InChI Key: XNBJSNRJZQHAEM-UHFFFAOYSA-N
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Description

2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by a fused pyrano and chromene ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one typically involves multi-step organic reactions. One common approach is the regioselective synthesis using phloroglucinol as the starting material. The process involves the formation of intermediate compounds through various reactions such as cyclization, alkylation, and oxidation .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches. These methods aim to improve the efficiency and yield of the synthesis while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for cancer and other diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyranochromenes and related heterocyclic compounds, such as:

Uniqueness

The uniqueness of 2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one lies in its specific structural features and the resulting biological activities.

Properties

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-6-one

InChI

InChI=1S/C21H24O5/c1-12(22)11-24-17-10-16-15(8-9-21(2,3)26-16)19-18(17)13-6-4-5-7-14(13)20(23)25-19/h10H,4-9,11H2,1-3H3

InChI Key

XNBJSNRJZQHAEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C2C3=C(CCCC3)C(=O)OC2=C4CCC(OC4=C1)(C)C

Origin of Product

United States

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